![molecular formula C22H27N3O11S B3941592 1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3941592.png)
1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrophenylsulfonyl group and a 2,3,4-trimethoxybenzyl group, along with oxalic acid as a counterion. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 2-nitrophenylsulfonyl group, and the attachment of the 2,3,4-trimethoxybenzyl group. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 2-Nitrophenylsulfonyl Group: This step often involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the 2,3,4-Trimethoxybenzyl Group: This can be done through nucleophilic substitution reactions using suitable benzyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group can be reduced to an amino group under suitable conditions, while the sulfonyl group can undergo oxidation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperazine positions.
Hydrolysis: The oxalic acid counterion can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like alkoxides or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trimethoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)sulfonyl-4-(3,4,5-trimethoxybenzyl)piperazine: This compound has a similar structure but with different substitution patterns on the benzyl group, which may affect its reactivity and biological activity.
1-(2-Nitrophenyl)sulfonyl-4-(2,3-dimethoxybenzyl)piperazine: The absence of one methoxy group can lead to differences in chemical properties and applications.
1-(2-Nitrophenyl)sulfonyl-4-(2,4,5-trimethoxybenzyl)piperazine: Variations in the positions of the methoxy groups can influence the compound’s interactions with biological targets.
The uniqueness of 1-(2-Nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7S.C2H2O4/c1-28-17-9-8-15(19(29-2)20(17)30-3)14-21-10-12-22(13-11-21)31(26,27)18-7-5-4-6-16(18)23(24)25;3-1(4)2(5)6/h4-9H,10-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXLDIULEBVPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-BROMO-N-{2,2-DIMETHYL-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE](/img/structure/B3941509.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3941525.png)
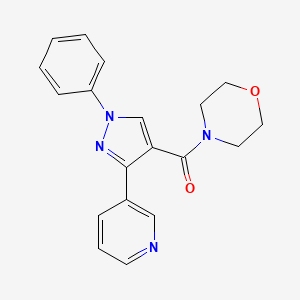
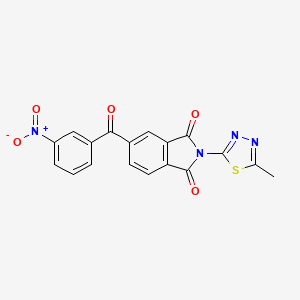
![2'-{[(3-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3941554.png)
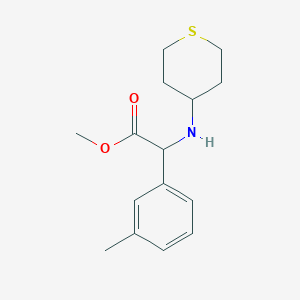
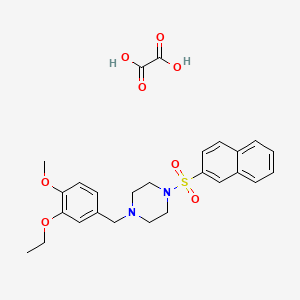
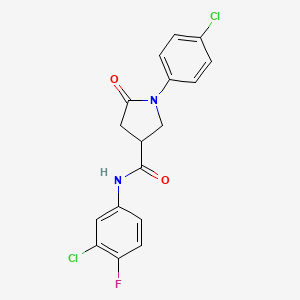
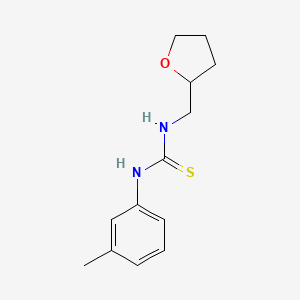
![1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3941590.png)
![(E)-3-(2,4-DICHLOROPHENYL)-1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-PROPEN-1-ONE](/img/structure/B3941596.png)

![Morpholin-4-yl-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone](/img/structure/B3941619.png)
![4-(4-methoxyphenyl)-N-methyl-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B3941626.png)
